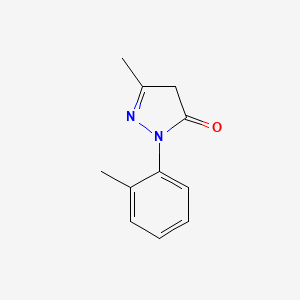

3-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one

Description

3-Methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative characterized by a 4,5-dihydropyrazol-5-one core substituted with a methyl group at position 3 and a 2-methylphenyl group at position 1. Pyrazolones are heterocyclic compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties. The compound’s structure (molecular formula: C₁₁H₁₂N₂O, molecular weight: 188.23) allows for interactions via hydrogen bonding, π-π stacking, and hydrophobic effects, making it a versatile scaffold for functionalization .

Properties

IUPAC Name |

5-methyl-2-(2-methylphenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-8-5-3-4-6-10(8)13-11(14)7-9(2)12-13/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENSTRUCMIZOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293883 | |

| Record name | MLS002695141 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29211-55-0 | |

| Record name | MLS002695141 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002695141 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of phenyl hydrazine with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sodium acetate, and at room temperature. The product is then isolated through filtration and purified using standard techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further ensures the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the pyrazole ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other functionalized pyrazole compounds .

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to 3-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one exhibit significant antioxidant properties. A study demonstrated that derivatives of pyrazolone can scavenge free radicals effectively, suggesting potential use in developing antioxidant drugs .

Anti-inflammatory Effects

The compound has shown promise in anti-inflammatory applications. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Antimicrobial Properties

Research has highlighted the antimicrobial activity of pyrazolone derivatives against various pathogens. A case study indicated that this compound demonstrated efficacy against both Gram-positive and Gram-negative bacteria .

Photostability and Dyes

In material science, the compound's unique structure allows it to be used as a photostable dye. Studies have shown that incorporating this compound into polymer matrices enhances the durability of colorants under UV exposure, making it suitable for applications in coatings and plastics .

Synthesis of Functional Materials

This compound serves as a precursor for synthesizing various functional materials. Its reactivity allows for modifications that can lead to novel compounds with tailored properties for specific applications in electronics and sensors .

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of several pyrazolone derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls .

Case Study 2: Antimicrobial Activity Assessment

In another investigation published in Pharmaceutical Biology, researchers assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth effectively at low concentrations, supporting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with various molecular targets and pathways. The compound has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells. This dual mechanism of action makes it a promising candidate for further research in cancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyrazolone Core

The biological and physicochemical properties of pyrazolone derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Electronic and Steric Modifications

- Electron-Withdrawing Groups : The 3-chlorophenyl analog () exhibits increased polarity due to the chlorine atom, enhancing binding to polar biological targets but reducing membrane permeability .

- Heterocyclic Substitution : Replacing the phenyl ring with a pyridinyl group () introduces a nitrogen atom, improving solubility and enabling coordination with metal ions in catalytic applications .

Biological Activity

3-Methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one, a member of the pyrazolone family, has garnered attention for its diverse biological activities. This compound is synthesized through the reaction of phenyl hydrazine with ethyl acetoacetate, typically under mild conditions with catalysts like sodium acetate . Its structural characteristics enable a variety of chemical reactions and potential therapeutic applications.

Overview of Biological Activities

The biological activities of this compound include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress .

- Antimicrobial Properties : Studies have shown that derivatives of pyrazolone compounds, including this one, demonstrate antimicrobial activity against various pathogens. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against specific bacteria .

- Cytotoxic Effects : Research indicates that this compound has cytotoxic effects on several cancer cell lines, including breast and liver cancer cells. Its mechanism involves inducing apoptosis through the activation of autophagy proteins and p53 pathways .

The mechanism of action for this compound primarily involves:

- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to cell death.

- Autophagy Activation : It promotes autophagy as a survival mechanism in response to cellular stress, which can contribute to its anticancer properties .

Comparative Analysis with Similar Compounds

To understand its unique position among pyrazolone derivatives, a comparison with similar compounds is useful:

| Compound Name | Biological Activity | MIC (μg/mL) |

|---|---|---|

| This compound | Antioxidant, Cytotoxic | <0.25 |

| 1-Phenyl-3-methyl-5-pyrazolone | Antioxidant | Not specified |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Various chemical syntheses | Not specified |

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Evaluation : A study evaluating various pyrazole derivatives found that certain compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Staphylococcus epidermidis, with notable inhibition of biofilm formation .

- Anticancer Research : In vitro studies demonstrated that this compound could inhibit the growth of various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines were reported in the low micromolar range .

- Inflammation Studies : Pyrazolone derivatives have been explored for their anti-inflammatory properties, showing promise in reducing inflammation markers in preclinical models .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-methyl-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-5-one?

The compound can be synthesized via the Vilsmeier-Haack reaction , a robust method for introducing formyl groups into aromatic systems. Starting with 3-methyl-1-aryl-1H-pyrazol-5(4H)-one, the reaction employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to yield 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde intermediates. Subsequent hydrolysis or reduction steps can refine the product. Key considerations include optimizing reaction time (typically 6–12 hours) and temperature (80–100°C) to minimize byproducts like over-chlorinated derivatives .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

1H and 13C NMR are critical for structural validation. Key spectral features include:

- 1H NMR : A singlet near δ 2.30 ppm for the methyl group at position 3, a multiplet for the 2-methylphenyl substituent (δ 6.80–7.40 ppm), and a doublet of doublets for the dihydropyrazole ring protons (δ 3.50–4.20 ppm).

- 13C NMR : Signals at ~165 ppm (carbonyl C=O), 140–150 ppm (aromatic carbons), and 15–25 ppm (aliphatic methyl groups).

Coupling constants (e.g., J = 8–12 Hz for vicinal dihydropyrazole protons) help distinguish regioisomers .

Q. What analytical techniques are suitable for purity assessment?

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to resolve impurities. Monitor the [M+H]+ ion (expected m/z: 217.12 for C₁₂H₁₄N₂O).

- Elemental Analysis : Acceptable tolerances: C ±0.3%, H ±0.1%, N ±0.2%.

- Melting Point : Compare with literature values (e.g., 145–148°C) to detect polymorphic variations .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry?

Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and torsion angles. For example:

- Bond Lengths : The C=O bond in the pyrazolone ring typically measures 1.22–1.24 Å, while C-N bonds in the dihydro ring range from 1.35–1.40 Å.

- Hydrogen Bonding : Intermolecular C–H···O interactions (2.50–2.70 Å) often stabilize crystal packing.

Use SHELXL for refinement, leveraging its robust handling of anisotropic displacement parameters and twinning corrections .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal structures (SCXRD). For example:

- Tautomerism : The keto-enol equilibrium in solution can shift NMR signals, whereas SCXRD captures the dominant tautomer.

- Conformational Flexibility : Use DFT calculations (e.g., Gaussian 16 with B3LYP/6-31G*) to model energy-minimized structures and compare with experimental data. Validate using ORTEP-III for thermal ellipsoid visualization .

Q. What strategies optimize the compound’s bioactivity through structural modification?

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) at the 2-methylphenyl ring to enhance electrophilic reactivity.

- Heterocyclic Fusion : Replace the dihydropyrazole ring with triazole or oxadiazole moieties to modulate solubility and binding affinity.

- Pharmacophore Mapping : Use AutoDock Vina to screen derivatives against target proteins (e.g., cyclooxygenase-2) and validate via in vitro assays .

Q. How can supramolecular interactions influence material properties?

- π-π Stacking : The 2-methylphenyl group may engage in face-to-face interactions (3.5–4.0 Å spacing), affecting solubility and melting behavior.

- C–H···O Networks : These interactions (observed in SCXRD) can stabilize polymorphic forms, impacting drug formulation. Use Mercury 4.3 to analyze packing diagrams and Hirshfeld surfaces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.